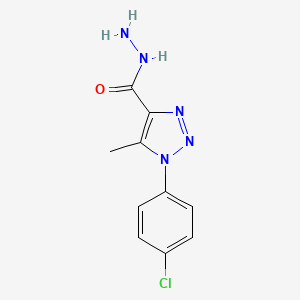

1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Descripción

1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a triazole-based carbohydrazide derivative with a 4-chlorophenyl substituent. It serves as a precursor for synthesizing hydrazones and heterocyclic hybrids, often via condensation with aldehydes or ketones . The compound has been investigated for antimicrobial activity against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity . Its synthesis typically involves hydrazinolysis of the corresponding methyl ester, followed by condensation reactions .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-5-methyltriazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O/c1-6-9(10(17)13-12)14-15-16(6)8-4-2-7(11)3-5-8/h2-5H,12H2,1H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBKSTWHJDKOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, structural characteristics, and biological activities of this compound, highlighting its cytotoxic effects against various cancer cell lines and other relevant biological properties.

Chemical Structure and Synthesis

The chemical formula for this compound is with a molecular weight of approximately 237.642 g/mol. The synthesis typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition, which forms the triazole ring from an azide and an alkyne precursor .

Synthesis Steps:

- Preparation of Azide : The starting material (4-chlorophenyl azide) is synthesized from 4-chloroaniline via diazotization followed by treatment with sodium azide.

- Cycloaddition Reaction : The azide reacts with an appropriate alkyne in the presence of a copper(I) catalyst to form the triazole structure.

- Formation of Carbohydrazide : The final compound is obtained by treating the triazole with hydrazine derivatives under controlled conditions.

Cytotoxicity Studies

Research indicates that derivatives of triazoles exhibit significant cytotoxic properties against various cancer cell lines. In particular, studies have shown that this compound demonstrates notable activity against several human cancer cell lines.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast Cancer) | 29 | Significant cytotoxicity observed |

| HeLa (Cervical Cancer) | 25 | High sensitivity to treatment |

| HCT116 (Colorectal Cancer) | 30 | Moderate response noted |

The cytotoxic effects were evaluated using the MTT assay, a standard method for assessing cell viability and proliferation . The mechanism of action appears to involve interference with cellular metabolism and induction of apoptosis in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. The presence of the triazole ring enhances lipophilicity, which may improve cellular uptake and interaction with molecular targets such as enzymes involved in cell proliferation .

Case Studies

Case Study 1: Anticancer Activity

In a study assessing various triazole derivatives, it was found that compounds structurally similar to this compound exhibited enhanced anticancer properties when combined with phthalimide moieties. These hybrid compounds showed improved IC50 values compared to their simpler counterparts .

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory potential of triazole derivatives. In vitro tests indicated that these compounds could significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting a dual role in both anticancer and anti-inflammatory pathways .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that triazole derivatives, including 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) suggests that modifications at the phenyl ring can enhance antimicrobial efficacy.

Antifungal Properties

Triazole compounds are well-known for their antifungal activity. For instance, derivatives of triazoles have been reported to inhibit fungal growth effectively, making them potential candidates for treating fungal infections . The specific compound may share these properties, warranting further investigation into its antifungal mechanisms.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has also been documented. Certain studies have shown that similar compounds can significantly reduce inflammation in animal models, suggesting that this compound might possess comparable anti-inflammatory properties . This could position it as a candidate for developing new anti-inflammatory medications.

Antiparasitic Activity

Emerging research indicates that triazole compounds may also exhibit antiparasitic effects. For example, derivatives have been tested against Leishmania species and showed promising results in inhibiting parasite growth . The exploration of this compound in this context could reveal its potential as an antiparasitic agent.

Fungicides

Due to their antifungal properties, triazole derivatives are often used in agriculture as fungicides. They help control fungal diseases in crops, enhancing yield and quality . The application of this compound in agricultural settings could provide a new avenue for crop protection.

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure features a triazole ring which is crucial for its biological activity. The synthesis methods often emphasize green chemistry principles to minimize environmental impact while maximizing yield .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

- Structural Difference : Replaces the 4-chlorophenyl group with a 4-methoxyphenyl moiety.

- This compound was condensed with 2-acetylbenzofuran to form hydrazones in 86% yield .

- Application : Primarily used in crystal structure studies, revealing planar molecular conformations .

Fluorophenyl Analogs (e.g., 12a and 12b)

- Structural Difference : Fluorine substituents at the 4-position of the phenyl ring (e.g., 12a: 4-fluorophenyl; 12b: 4,4'-difluorophenyl) .

- Impact : Fluorine’s electronegativity enhances lipophilicity and metabolic stability. Compound 12b showed a melting point of 248–249°C, slightly lower than chlorophenyl analogs, possibly due to reduced intermolecular halogen bonding .

Bromophenyl and Dichlorophenyl Derivatives (3e, 3f)

- Structural Difference : Bromine or additional chlorine substituents (e.g., 3e: 4-bromophenyl; 3f: 4,4'-dichlorophenyl) .

- Impact : Larger halogens like bromine increase molecular weight and polarizability, affecting crystal packing. 3f (C₂₁H₁₈Cl₂N₈O) exhibited a higher calculated density (53.74% C) compared to 3c (58.00% C) due to chlorine’s atomic mass .

Hybrid Derivatives with Heterocycles

Benzimidazole-Triazole Hybrids (6a-g)

- Structural Difference : Incorporates a benzimidazole moiety linked via a methylene group (e.g., 6a: 4-chlorobenzylidene) .

- Impact : Enhanced anticancer activity due to multi-targeting properties. For example, 6a (C₁₉H₁₆N₈O₃) showed moderate cytotoxicity with 61% yield in synthesis .

Spirooxindole-Ferrocene-Triazole Hybrids

Key Observations :

Physicochemical and Spectral Properties

- Melting Points :

- IR Spectroscopy :

- NMR Data :

- Chlorophenyl protons resonate at δ 7.46–7.61 ppm (aromatic), while fluorophenyl analogs show upfield shifts (δ 7.48–7.73 ppm) .

Métodos De Preparación

While the above method is the most cited for this specific compound, related patents and literature describe alternative approaches for preparing 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be adapted for carbohydrazide synthesis:

- Use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates treated with Grignard reagents followed by carbonation and esterification steps.

- Subsequent transformation of carboxylic acid or ester intermediates to carbohydrazides via hydrazine hydrate treatment.

- These methods involve low-temperature organometallic reactions and careful pH adjustments for product isolation.

Research Findings and Characterization

- The synthesized carbohydrazide derivatives have been characterized by IR, Mass spectroscopy, 1H-NMR, and 13C-NMR, confirming the successful formation of the triazole ring and carbohydrazide group.

- Yields reported are consistently high (above 70%), indicating the robustness of the method.

- The compound serves as a key intermediate for further derivatization, such as condensation with substituted quinolines to generate biologically active derivatives.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Diazotization temperature | 0–5ºC |

| Azidation reagents | Sodium nitrite, sodium azide |

| Cycloaddition solvent and catalyst | Methanol, sodium methoxide |

| Cycloaddition temperature | Room temperature |

| Hydrazinolysis solvent and temp | Ethanol, reflux at 80ºC |

| Hydrazinolysis reaction time | 6 hours |

| Typical yields | 70–88% depending on step |

| Purification method | Recrystallization from ethanol |

Q & A

Q. Basic Approach :

Q. Advanced Resolution :

- X-ray crystallography : Resolve ambiguities in tautomeric forms or regiochemistry. For example, a triclinic crystal system (space group ) with unit cell parameters was reported for a closely related derivative .

- DFT validation : Compare experimental C NMR shifts with computed values (e.g., B3LYP/6-31G* level) to identify discrepancies caused by solvent effects or dynamic processes .

What computational methods are recommended for studying electronic properties and bioactivity?

Q. Advanced Methodology :

- HOMO-LUMO analysis : Use time-dependent DFT (TD-DFT) to predict charge-transfer transitions. For example, a HOMO-LUMO gap of ~4.2 eV was calculated for a derivative in chloroform, correlating with UV-Vis absorption .

- Molecular docking : Employ AutoDock to assess binding affinities with target proteins (e.g., anticonvulsant activity via pentylenetetrazol binding) .

- ADME prediction : Use SwissADME or similar tools to evaluate lipophilicity (LogP ~2.5) and aqueous solubility, critical for pharmacological studies .

How should researchers design experiments to optimize crystal growth for X-ray diffraction?

Q. Basic Protocol :

Q. Advanced Refinement :

- SHELX suite : Refine structures using SHELXL-2018 for high-resolution data. Key metrics: , .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding: N–H⋯O, C–H⋯Cl) using CrystalExplorer 17.5 .

What strategies address low solubility in biological assays?

Q. Methodological Solutions :

- Co-solvents : Use DMSO (≤10% v/v) to enhance solubility without denaturing proteins .

- Prodrug design : Synthesize methyl or acetyl derivatives to improve hydrophilicity (e.g., 5-amino-1-(4-fluorophenyl) analogs) .

How can reaction mechanisms be validated for triazole-carbohydrazide derivatives?

Q. Advanced Techniques :

- Isotopic labeling : Track N in hydrazide intermediates via LC-MS.

- Kinetic studies : Monitor reaction progress using in situ IR or NMR to identify rate-determining steps (e.g., imine formation vs. cyclization) .

What are the best practices for reproducing spectral data in conflicting studies?

Q. Troubleshooting Guide :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate isomers .

- Dynamic NMR : Resolve rotational barriers in hydrazide derivatives (e.g., E/Z isomerism) at variable temperatures (e.g., 298–343 K) .

How do researchers analyze non-covalent interactions in crystal packing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.